

# What is the chemical structure of Malvin?

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## Compound of Interest

Compound Name: *Malvin*

Cat. No.: *B1212287*

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## Core Chemical Structure and Properties

**Malvin** is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for many of the red, purple, and blue colors in plants.<sup>[1]</sup> Structurally, it is the 3,5-diglucoside of malvidin, meaning it consists of a malvidin aglycone bonded to two glucose molecules at the 3 and 5 positions.<sup>[2]</sup> This glycosylation enhances its stability and water solubility. **Malvin** is found in a variety of plants, including those of the Malva, Primula, and Rhododendron genera, as well as in numerous common fruits and vegetables.<sup>[1][3][4]</sup>

## Chemical Identifiers

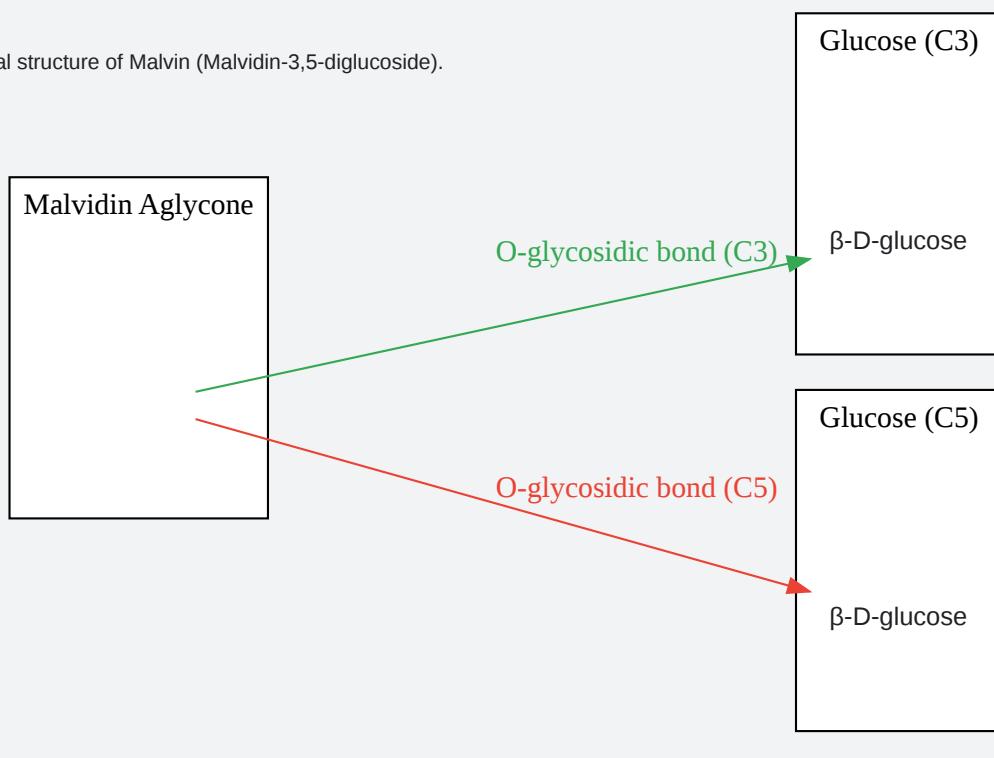
Identifier	Value
IUPAC Name	(2S,3R,4S,5S,6R)-2-[[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tetrahydropyranyl]oxy]-3-chromenyliumyl]oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol <sup>[3][4]</sup>
Synonyms	Malvidin-3,5-diglucoside, Malvoside <sup>[2]</sup>
CAS Number	16727-30-3 <sup>[5]</sup>

## Physicochemical Properties

Property	Value
Molecular Formula	$C_{29}H_{35}O_{17}^+$ (Cation) <a href="#">[2]</a> , $C_{29}H_{35}ClO_{17}$ (Chloride) <a href="#">[5]</a>
Molecular Weight	655.58 g/mol (Cation) <a href="#">[2]</a> <a href="#">[3]</a> , 691.03 g/mol (Chloride) <a href="#">[5]</a>
Appearance	Reddish-blue, odorless powder <a href="#">[6]</a>
Solubility	Nearly insoluble in water <a href="#">[6]</a>
$\lambda_{max}$	526 nm <a href="#">[7]</a>

## Chemical Structure Diagram

Figure 1. Chemical structure of Malvin (Malvidin-3,5-diglucoside).



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Caption: Figure 1. Chemical structure of **Malvin**, highlighting the malvidin aglycone and the two attached glucose units.

## Experimental Protocols

The isolation, identification, and structural elucidation of **Malvin** involve a combination of chromatographic and spectroscopic techniques.

### Extraction and Purification from Plant Material

This protocol describes a general method for extracting and purifying **Malvin** from plant sources, such as grape skins or flower petals.

- **Sample Preparation:** Freeze-dry fresh plant material to remove water and grind it into a fine powder using a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.
- **Extraction:** Macerate the powdered tissue in an acidified methanol solution (e.g., methanol with 0.1% HCl) to efficiently extract anthocyanins while maintaining the stability of the flavylium cation. Perform extraction in the dark and at a low temperature (e.g., 4°C) to minimize degradation.
- **Filtration and Concentration:** Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the methanol.
- **Purification:** Purify the crude extract using solid-phase extraction (SPE) with a C18 cartridge. Wash the cartridge with water to remove sugars and other polar impurities, then elute the anthocyanins with acidified methanol. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

### Identification by HPLC-DAD-MS

High-Performance Liquid Chromatography with a Diode-Array Detector and Mass Spectrometry is a powerful technique for identifying and quantifying **Malvin**.

- **Chromatographic System:** Utilize a C18 reversed-phase column.
- **Mobile Phase:** Employ a gradient elution using two solvents:

- Solvent A: Water with 0.1% formic acid.
- Solvent B: Acetonitrile or methanol with 0.1% formic acid.
- Gradient Program: Start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute compounds of increasing hydrophobicity.
- Detection:
  - DAD: Monitor the elution profile at a wavelength of 520-530 nm, which is characteristic for anthocyanins like **Malvin**.<sup>[7]</sup>
  - MS: Use electrospray ionization (ESI) in positive ion mode. **Malvin** is expected to show a molecular ion  $[M]^+$  at an m/z of 655.<sup>[7]</sup> Tandem MS (MS/MS) can be used to observe characteristic fragment ions, such as the malvidin aglycone at m/z 331, resulting from the loss of the two glucose moieties.<sup>[7]</sup>

## Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of novel or purified compounds like **Malvin**.

- Sample Preparation: Dissolve the purified **Malvin** sample in a suitable deuterated solvent, such as methanol-d<sub>4</sub> ( $CD_3OD$ ) with a small amount of trifluoroacetic acid (TFA-d) to stabilize the flavylium cation.
- 1D NMR Spectra:
  - $^1H$  NMR: Provides information on the number and type of protons, including characteristic signals for the aromatic protons of the aglycone and the anomeric protons of the sugar units.
  - $^{13}C$  NMR: Shows the number of carbon atoms and their chemical environment.
- 2D NMR Spectra:
  - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity within the aglycone and sugar rings.

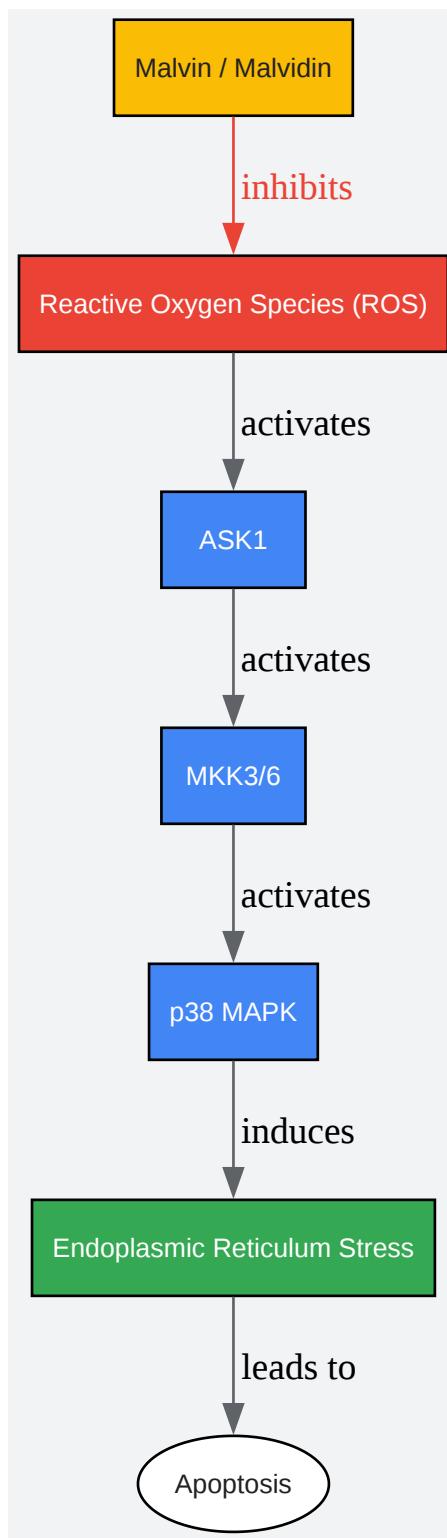
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds. This is crucial for determining the linkage points between the glucose units and the malvidin aglycone.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, confirming stereochemistry and the conformation of the glycosidic linkages.

## Biological Activity and Signaling Pathways

Malvidin and its glycosides, including **Malvin**, are known for their antioxidant properties and their ability to modulate cellular signaling pathways.

## Modulation of MAPK Signaling Pathway

Studies have shown that malvidin and its derivatives can inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.<sup>[8]</sup> This inhibition is linked to the antioxidant effects of these compounds, which can reduce cellular stress.<sup>[8]</sup>



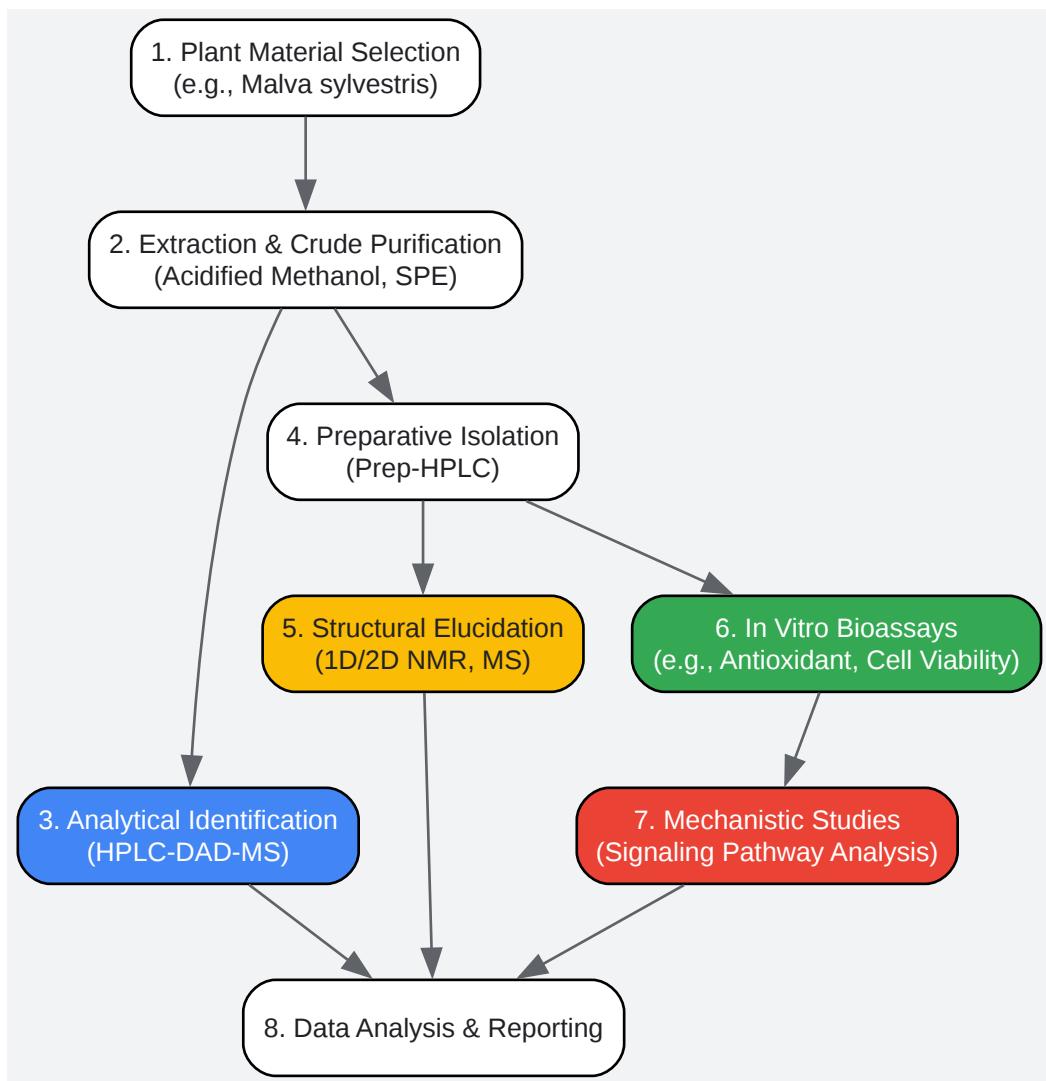
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Caption: Figure 2. A simplified diagram illustrating the inhibitory effect of **Malvin** on the ROS-mediated p38 MAPK signaling pathway, which can lead to reduced endoplasmic reticulum

stress.

## Experimental Workflow

The study of **Malvin**, from its discovery in a natural source to the assessment of its biological function, follows a systematic workflow.



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Caption: Figure 3. A general experimental workflow for the isolation, characterization, and functional analysis of **Malvin** from a natural source.

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